5-(tert-Butylthio)-4-methyl-2-(pyrrolidin-1-yl)pyridine
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Overview
Description
5-(tert-Butylthio)-4-methyl-2-(pyrrolidin-1-yl)pyridine is an organic compound that features a pyridine ring substituted with a tert-butylthio group, a methyl group, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butylthio)-4-methyl-2-(pyrrolidin-1-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of Substituents: The tert-butylthio group can be introduced via nucleophilic substitution reactions using tert-butylthiol and appropriate leaving groups. The pyrrolidinyl group can be added through nucleophilic substitution reactions involving pyrrolidine.
Methylation: The methyl group can be introduced using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the pyridine ring, providing a more sustainable and scalable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butylthio)-4-methyl-2-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-(tert-Butylthio)-4-methyl-2-(pyrrolidin-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(tert-Butylthio)-4-methyl-2-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(tert-Butylthio)-2-(pyrrolidin-1-yl)pyridine: Similar structure but lacks the methyl group.
Pyridylaminoacetic acid compounds: Contain pyridine rings with different substituents and exhibit different biological activities.
Uniqueness
5-(tert-Butylthio)-4-methyl-2-(pyrrolidin-1-yl)pyridine is unique due to the presence of the tert-butylthio group, which imparts distinct chemical reactivity and biological properties. The combination of substituents on the pyridine ring provides a versatile scaffold for further functionalization and exploration in various research fields.
Properties
Molecular Formula |
C14H22N2S |
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Molecular Weight |
250.41 g/mol |
IUPAC Name |
5-tert-butylsulfanyl-4-methyl-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C14H22N2S/c1-11-9-13(16-7-5-6-8-16)15-10-12(11)17-14(2,3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
QEOVDUJSRKNBSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1SC(C)(C)C)N2CCCC2 |
Origin of Product |
United States |
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